molecular formula C9H18N2O B1374994 4-amino-N,N-dimethylcyclohexanecarboxamide CAS No. 1184371-97-8

4-amino-N,N-dimethylcyclohexanecarboxamide

Cat. No.: B1374994
CAS No.: 1184371-97-8
M. Wt: 170.25 g/mol
InChI Key: XMXJGAOYWMVZEX-UHFFFAOYSA-N
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Description

4-amino-N,N-dimethylcyclohexanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its cyclohexane ring substituted with an amino group and a dimethylcarboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to introduce the amino group, yielding the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethylcyclohexanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted cyclohexanecarboxamides.

Scientific Research Applications

4-amino-N,N-dimethylcyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,N-diethylcyclohexanecarboxamide
  • 4-amino-N,N-dimethylcyclohexanecarboxamide hydrochloride
  • This compound methyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Biological Activity

4-amino-N,N-dimethylcyclohexanecarboxamide, also known as (1R,4R)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide, is a cyclic amide derivative that has garnered attention for its potential biological activities. This compound features a cyclohexane ring with an amino group and two methyl groups attached to the nitrogen atom, contributing to its unique chemical properties and biological interactions.

The structural characteristics of this compound include:

  • Cyclic Amide Structure : The presence of a carboxamide functional group enhances its reactivity.
  • Stereochemistry : The (1R,4R) configuration suggests specific spatial arrangements that can influence biological activity.
  • Reactivity : This compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine, and can participate in various acylation reactions.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in medicinal chemistry.

Medicinal Applications

Research indicates that this compound may serve as a lead for developing new pharmaceuticals targeting pain relief and inflammation. Its unique structure positions it as a potential candidate for various therapeutic applications, including:

  • Antiviral Activity : Similar compounds have shown effectiveness against viruses such as Ebola and Marburg. In particular, derivatives of 4-(aminomethyl)benzamide have demonstrated significant antiviral properties .
  • Anticancer Potential : Preliminary studies suggest that compounds related to this compound may inhibit cell growth in certain cancer cell lines, indicating potential anticancer activity .

Mechanistic Studies

In silico studies have been employed to predict the interaction of this compound with various biological targets. Molecular docking simulations suggest that it may bind effectively to specific proteins or receptors involved in disease processes. Experimental studies involving cell lines or animal models are necessary to evaluate its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

  • Antiviral Efficacy : A study on 4-(aminomethyl)benzamide derivatives revealed that certain compounds exhibited EC50 values below 10 µM against both Ebola and Marburg viruses, suggesting strong antiviral activity .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving human metastatic melanoma cell lines, related compounds showed significant inhibition of cell growth, indicating potential for further development as anticancer agents .
  • Nitrosamide Formation : Research into the metabolic pathways of nitrosamines indicated that compounds with structural similarities may be converted into more stable nitrosamides, which could contribute to mutagenic DNA damage. This highlights the importance of understanding the metabolic fate of such compounds in toxicological assessments .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound NameBiological ActivityEC50 (μM)Notes
This compoundAntiviral (Ebola, Marburg)<10Broad-spectrum activity
4-(aminomethyl)benzamideAnticancer (Melanoma)N/ASignificant growth inhibition
Nitrosamine DerivativesPotential mutagenicityN/AStable nitrosamides formed

Properties

IUPAC Name

4-amino-N,N-dimethylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXJGAOYWMVZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184371-97-8
Record name 4-amino-N,N-dimethylcyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2 mL of 4 N HCl in 1,4-dioxane was added to a solution of tert-butyl{4-[(dimethylamino)carbonyl]cyclohexyl}carbamate (0.20 g, 0.74 mmol) in methanol (1.0 mL). The reaction mixture was stirred at r.t. for 2 h. The volatiles were removed under reduced pressure to afford the desired product as an HCl salt.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
tert-butyl{4-[(dimethylamino)carbonyl]cyclohexyl}carbamate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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